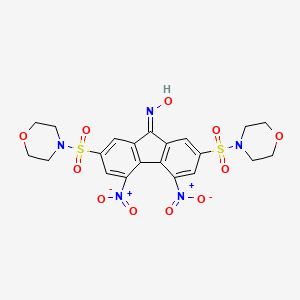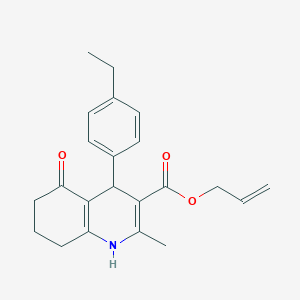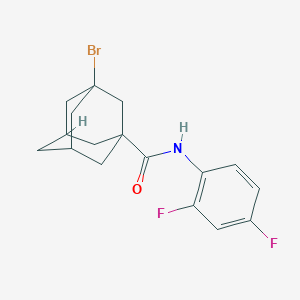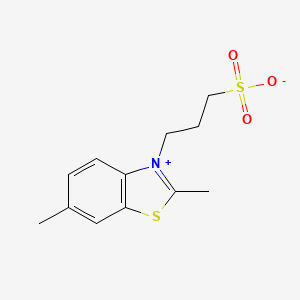![molecular formula C17H17Br2NO2 B15044319 2-(2,4-dibromophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B15044319.png)
2-(2,4-dibromophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound characterized by the presence of bromine atoms and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2,4-dibromophenol with an appropriate acylating agent, followed by the introduction of the N-[2-(propan-2-yl)phenyl]acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to remove the bromine atoms or alter the phenoxy group.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of phenoxyacetamide derivatives with reduced bromine content.
Substitution: Formation of phenoxyacetamide derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dibromophenoxy)propanoyl chloride
- 2-(2-(4-bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
2-(2,4-dibromophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of bromine atoms and phenoxy groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C17H17Br2NO2 |
|---|---|
Molecular Weight |
427.1 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H17Br2NO2/c1-11(2)13-5-3-4-6-15(13)20-17(21)10-22-16-8-7-12(18)9-14(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
CARNAOZGLKIGMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide](/img/structure/B15044250.png)
![4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B15044258.png)

![4-bromo-2-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B15044269.png)
![2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15044272.png)

![2-[(3E)-3-{[(4-Methoxyphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B15044280.png)
![N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide](/img/structure/B15044284.png)
![1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone](/img/structure/B15044287.png)

![4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15044297.png)
![8-methyl-3-(2-oxiranylmethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B15044305.png)

![3,4-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15044334.png)
